molecular formula C13H15N2NaO2 B609209 Mofebutazone sodium CAS No. 41468-34-2

Mofebutazone sodium

Cat. No. B609209
CAS RN: 41468-34-2
M. Wt: 254.2648
InChI Key: FIIOKODLPLWGDK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Mofebutazone sodium, also known as BRN-0213056, is A nonsteroidal antiinflammatory drug (NSAID) used to treat joint and muscular pain.

Scientific Research Applications

Pharmacokinetics and Plasma-Synovial Fluid Dynamics

Mofebutazone sodium's kinetics in plasma and synovial fluid have been studied, revealing its distinct behavior in these two mediums. For instance, maximum concentrations of the active substance are reached after 1.4 hours in plasma and approximately 2 hours in synovial fluid. Its half-life in synovial fluid (7.7 hours) is considerably longer than in plasma (1.9 hours), indicating a prolonged presence in joint areas, which is vital for its pharmacological effectiveness (Kamp et al., 1984).

Drug Interactions

Research has been conducted to understand how mofebutazone interacts with other drugs, like furosemide. This study indicated that mofebutazone does not significantly alter furosemide-induced diuresis or PGE2 excretion, highlighting its compatibility with certain other medications (Matthei et al., 1987).

Molecular Structure and Solubility

The structural properties of mofebutazone have been analyzed in detail, providing insights into its molecular conformation in the crystalline state and in solution. This research is crucial for understanding its chemical properties and potential interactions (Paradies, 1987).

Pharmacological Differences from Phenylbutazone

A comparative study of mofebutazone and phenylbutazone showed distinct pharmacological and toxicological differences. Mofebutazone is less toxic and has a shorter half-life than phenylbutazone, which impacts its therapeutic application and safety profile (Loew et al., 1985).

Biochemical Pharmacology

Mofebutazone's biochemical pharmacological properties have been explored, especially in relation to its antirheumatic, sodium retention, and uricosuric activities. This research is essential for understanding the full range of its pharmacological effects (Burns et al., 1960).

properties

CAS RN

41468-34-2

Product Name

Mofebutazone sodium

Molecular Formula

C13H15N2NaO2

Molecular Weight

254.2648

IUPAC Name

sodium 4-butyl-3,5-dioxo-2-phenylpyrazolidin-1-ide

InChI

InChI=1S/C13H16N2O2.Na/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3,(H,14,16);/q;+1/p-1

InChI Key

FIIOKODLPLWGDK-UHFFFAOYSA-M

SMILES

O=C(C1CCCC)[N-]N(C2=CC=CC=C2)C1=O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Mofebutazone sodium;  BRN 0213056;  BRN-0213056;  BRN0213056; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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